molecular formula C56H90O32 B3027041 Rebaudioside N CAS No. 1220616-46-5

Rebaudioside N

Cat. No.: B3027041
CAS No.: 1220616-46-5
M. Wt: 1275.3 g/mol
InChI Key: AKEKAGBWNXIWSS-ZFXKUSSPSA-N
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Description

Rebaudioside N is a minor steviol glycoside isolated from the leaves of the Stevia rebaudiana Bertoni plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. This compound, like other steviol glycosides, is used as a natural, non-caloric sweetener in various food and beverage products .

Scientific Research Applications

Rebaudioside N has several scientific research applications, including:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of steviol glycosides.

    Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.

    Medicine: Explored for its potential health benefits, such as its impact on blood glucose levels and its use as a sugar substitute for diabetic patients.

    Industry: Utilized in the food and beverage industry as a natural, non-caloric sweetener.

Mechanism of Action

Target of Action

Rebaudioside N, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni , primarily targets the human sweet taste receptor T1R2 . This receptor is a member of the G-protein coupled receptor family that detects a wide variety of chemically and structurally diverse sweet tasting molecules .

Mode of Action

This compound interacts with its target, the T1R2 receptor, through a stabilizing interaction of the amino acids with this compound by hydrogen bonds with the hydroxyl groups of the glucose moieties, along with a significant amount of hydrophobic interactions . This interaction stimulates the release of Glucagon-like peptide 1 (GLP-1) from mouse intestinal organoids and pig intestinal segments .

Biochemical Pathways

The interaction of this compound with the T1R2 receptor affects several biochemical pathways. It has been found to stimulate the release of GLP-1 , a multifaceted intestinal hormone with diverse physiological functions throughout the body. Additionally, it has been suggested that this compound may promote steviol glycosides synthesis by changing the carbon metabolism flux or inducing certain transcription factors .

Pharmacokinetics

This major metabolite is rapidly excreted from the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of GLP-1 release . This can have a range of effects, including contributing to satiety and playing a pivotal role in insulin secretion and glucose homeostasis . Furthermore, it has been suggested that this compound may have potential steroidogenic effects, enhancing reproductive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nitrogen nutrition has been found to play a key role in regulating the synthesis of steviol glycosides, including this compound . Moreover, the optimization of nitrogen fertilization can lead to the highest productivity of steviol glycosides . Therefore, the cultivation conditions of the Stevia rebaudiana plant can significantly impact the production and action of this compound.

Safety and Hazards

The safety data sheet for Rebaudioside N suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas .

Future Directions

The commercialization of Rebaudioside N as a zero-calorie, natural stevia sweetener has been announced by Sweegen . The unique sensory profile of this compound makes it especially attractive for beverage applications . Furthermore, research is being conducted to improve the synthesis of steviol glycosides, including this compound, through bioconversion technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rebaudioside N involves the glycosylation of steviol, a diterpenoid compound. The process typically starts with the extraction of steviol from the Stevia rebaudiana leaves. The glycosylation reaction is then carried out using specific enzymes or chemical catalysts to attach glucose molecules to the steviol backbone. The reaction conditions often include controlled temperature and pH to ensure the selective addition of glucose units .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The leaves of Stevia rebaudiana are harvested and subjected to water or ethanol extraction to obtain a crude extract containing various steviol glycosides. This extract is then purified using techniques such as chromatography to isolate this compound. The purified compound is further crystallized to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside N undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products. This reaction is often catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosylated derivatives of steviol, which differ in the number and position of glucose units attached to the steviol backbone .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern, which affects its sweetness intensity and sensory properties. It is less sweet compared to Rebaudioside A but has a more balanced sweetness profile with less bitterness and aftertaste. This makes it a promising candidate for use in various food and beverage applications where a more balanced sweetness is desired .

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEKAGBWNXIWSS-ZFXKUSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H90O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317441
Record name Rebaudioside N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220616-46-5
Record name Rebaudioside N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220616-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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